

A Comprehensive Technical Guide to 2-(2,4,6-Tribromophenyl)acetic acid

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Compound of Interest

Compound Name: 2-(2,4,6-Tribromophenyl)acetic acid

Cat. No.: B12096388

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-(2,4,6-Tribromophenyl)acetic acid**, a halogenated aromatic carboxylic acid. Due to the limited availability of data for this specific compound in public databases, this guide also includes information on closely related compounds to provide a comparative context for its potential properties, synthesis, and applications.

Chemical Identifiers and Physicochemical Properties

A definitive CAS number for **2-(2,4,6-Tribromophenyl)acetic acid** is not readily available in public chemical databases. It is crucial to distinguish it from the ester, 2,4,6-Tribromophenyl acetate, which is often mistaken for it.

Table 1: Identifiers for **2-(2,4,6-Tribromophenyl)acetic acid**

Identifier	Value
IUPAC Name	2-(2,4,6-tribromophenyl)acetic acid
Molecular Formula	C ₈ H ₅ Br ₃ O ₂
Molecular Weight	372.84 g/mol
Canonical SMILES	<chem>C1(=C(C(=C(C(=C1Br)CC(=O)O)Br)Br)Br)</chem>
CAS Number	Not assigned or not publicly available

For comparative purposes, the identifiers for the related ester and an isomeric acetic acid are provided below.

Table 2: Identifiers for 2,4,6-Tribromophenyl acetate[1][2][3][4]

Identifier	Value
IUPAC Name	(2,4,6-tribromophenyl) acetate[4]
Synonyms	Acetic acid, 2,4,6-tribromophenyl ester; 2,4,6-Tribromophenol, acetate
CAS Number	607-95-4[1][2][3][4]
Molecular Formula	C ₈ H ₅ Br ₃ O ₂
Molecular Weight	372.84 g/mol [1]
InChIKey	SLENHFBXWIEZCY-UHFFFAOYSA-N[1][2][3]

Table 3: Physicochemical Properties of 2-(2,4,5-Tribromophenyl)acetic acid (Isomer)[5]

Property	Value
Molecular Weight	372.84 g/mol
XLogP3-AA	3.5
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	2
Exact Mass	371.78192 Da
Monoisotopic Mass	369.78397 Da
Topological Polar Surface Area	37.3 Å ²

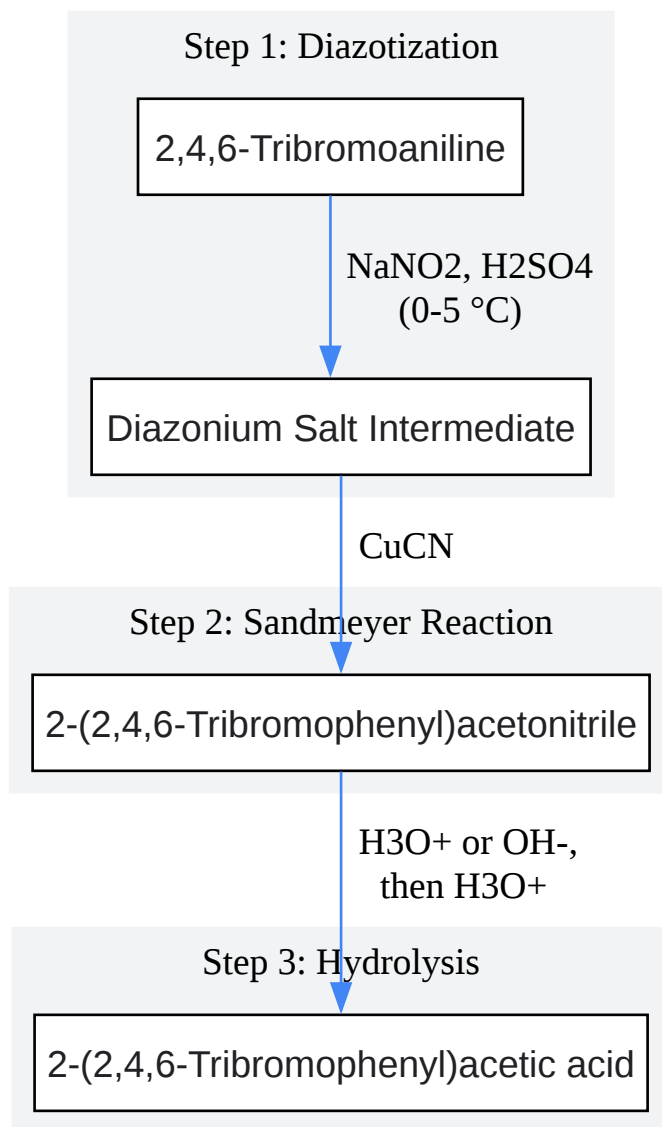
Experimental Protocols: Proposed Synthesis

As a specific, validated synthesis for **2-(2,4,6-Tribromophenyl)acetic acid** is not documented in the provided search results, a plausible synthetic route can be proposed based on standard organic chemistry principles. A common method would involve the bromination of a suitable phenylacetic acid precursor or the conversion of a tribrominated aniline or phenol. A potential workflow starting from 2,4,6-tribromoaniline is outlined below.

Proposed Synthesis of **2-(2,4,6-Tribromophenyl)acetic acid** via Sandmeyer Reaction:

- **Diazotization of 2,4,6-Tribromoaniline:** 2,4,6-tribromoaniline is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
- **Cyanation (Sandmeyer Reaction):** The diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) to replace the diazonium group with a nitrile group, yielding 2-(2,4,6-tribromophenyl)acetonitrile.
- **Hydrolysis of the Nitrile:** The resulting nitrile is hydrolyzed under acidic or basic conditions. Refluxing with a strong acid like sulfuric acid or a strong base like sodium hydroxide, followed by acidic workup, will convert the nitrile group to a carboxylic acid, yielding the final product, **2-(2,4,6-Tribromophenyl)acetic acid**.

- Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.



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Caption: Proposed synthesis workflow for **2-(2,4,6-Tribromophenyl)acetic acid**.

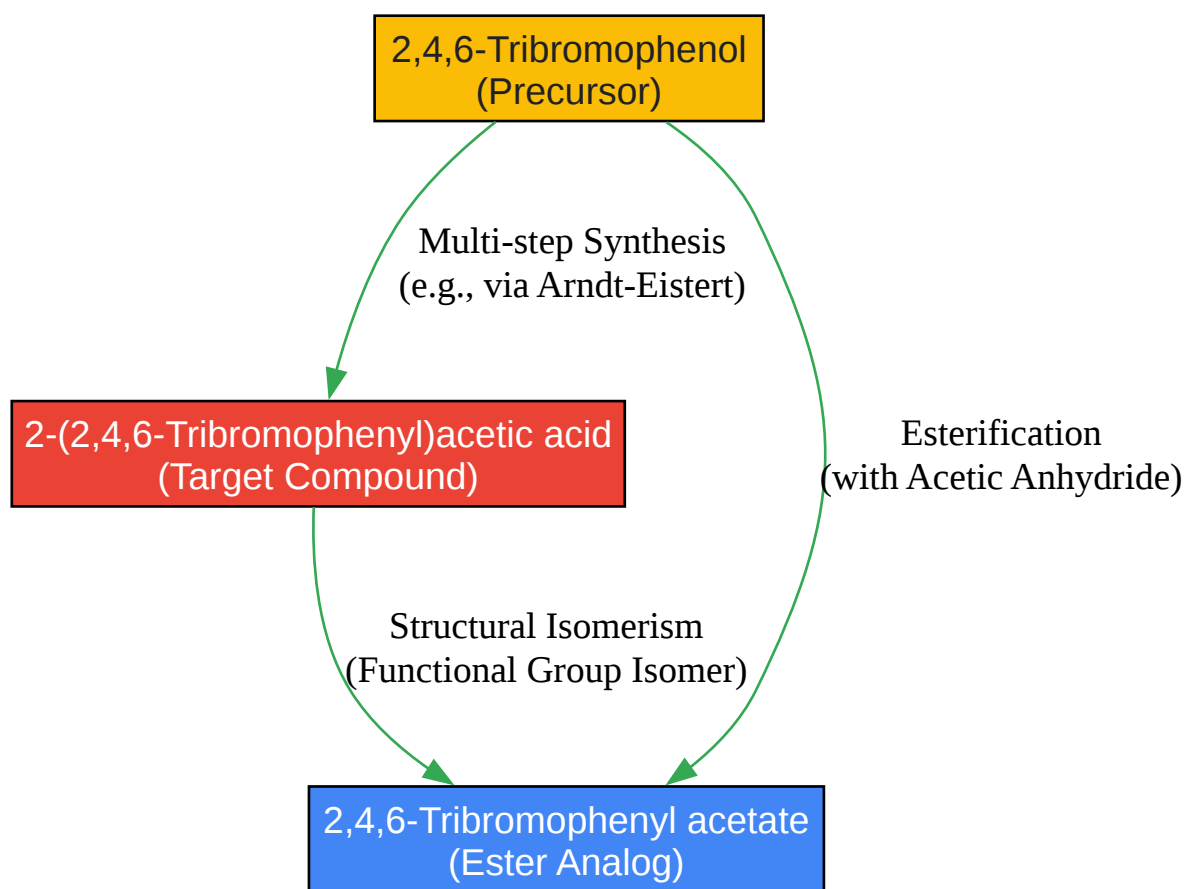
Potential Signaling Pathways and Biological Activity

While no specific signaling pathways involving **2-(2,4,6-Tribromophenyl)acetic acid** have been documented, the biological activities of related brominated phenols and phenoxyacetic acids can offer insights into its potential effects.

- **Antimicrobial and Antifungal Activity:** Many halogenated phenols and their derivatives are known to possess potent biological activities, including antimicrobial and anti-inflammatory properties.^[1] The presence of bromine atoms can enhance the microbicidal potency of phenolic compounds.^[1] For instance, para-bromophenoxyacetic acid has shown inhibitory effects against various bacteria and fungi, potentially by disrupting cell membranes or interfering with essential cellular processes.^[6]
- **Plant Growth Regulation:** Some phenoxyacetic acids are used as herbicides and plant growth regulators.^[6]
- **Toxicity and Environmental Impact:** Brominated phenols, such as 2,4,6-tribromophenol (a potential precursor), are used as flame retardants and can be environmental contaminants.^{[7][8]} The toxicity of these compounds is an area of active research, with studies indicating that the benzene ring and the carbon-bromine bonds are key contributors to their toxicity.^[9]

Logical Relationships and Visualization

To clarify the distinctions between **2-(2,4,6-Tribromophenyl)acetic acid** and its related compounds, the following diagram illustrates their structural relationships.



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Caption: Structural and synthetic relationships between key tribromophenyl compounds.

In conclusion, while **2-(2,4,6-Tribromophenyl)acetic acid** is a compound of interest for its potential applications in materials science and pharmacology, it remains a less-characterized molecule. The information provided in this guide, drawn from data on analogous structures, offers a foundational understanding for researchers and developers. Further empirical studies are necessary to fully elucidate its chemical properties, biological activity, and safety profile.

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